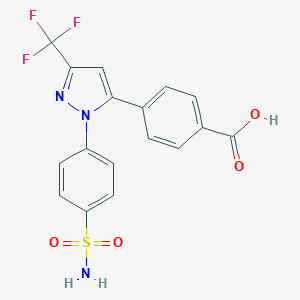

Acide Carboxylique de Célecoxib

Vue d'ensemble

Description

L’acide carboxylique de célécoxib est un métabolite du célécoxib, un anti-inflammatoire non stéroïdien (AINS) bien connu qui inhibe sélectivement l’enzyme cyclooxygénase-2 (COX-2). Le célécoxib est principalement utilisé pour traiter la douleur et l’inflammation associées à des affections telles que l’arthrose, la polyarthrite rhumatoïde et la polypose adénomateuse familiale. L’acide carboxylique de célécoxib est formé par l’oxydation métabolique du célécoxib et joue un rôle crucial dans la pharmacocinétique et la pharmacodynamique du médicament parent .

Applications De Recherche Scientifique

Celecoxib Carboxylic Acid has several scientific research applications, including:

Pharmacokinetic Studies: Used to study the metabolism and excretion of Celecoxib in the human body.

Drug Development: Serves as a reference compound in the development of new COX-2 inhibitors.

Biological Research: Investigated for its potential anti-inflammatory and anticancer properties.

Industrial Applications: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical reactions

Mécanisme D'action

Le mécanisme d’action de l’acide carboxylique de célécoxib est principalement lié à son composé parent, le célécoxib. Le célécoxib inhibe sélectivement l’enzyme COX-2, qui est impliquée dans la conversion de l’acide arachidonique en prostaglandines. Cette inhibition réduit l’inflammation, la douleur et la fièvre. L’acide carboxylique de célécoxib, en tant que métabolite, peut également contribuer à ces effets en maintenant l’inhibition de l’activité de la COX-2 .

Analyse Biochimique

Biochemical Properties

Celecoxib Carboxylic Acid plays a crucial role in biochemical reactions. It is produced through the metabolism of Celecoxib, primarily by the cytochrome P450 (CYP) 2C9 isoenzyme . The metabolism involves hydroxylation at the methyl moiety of Celecoxib, followed by further oxidation of the hydroxyl group to form Celecoxib Carboxylic Acid . This metabolite interacts with various enzymes and proteins, influencing their function and activity .

Cellular Effects

Celecoxib Carboxylic Acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Celecoxib Carboxylic Acid involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. Celecoxib, from which Celecoxib Carboxylic Acid is derived, is known to inhibit COX-2, leading to decreased formation of prostaglandin precursors

Dosage Effects in Animal Models

The effects of Celecoxib Carboxylic Acid can vary with different dosages in animal models. While specific studies on Celecoxib Carboxylic Acid are limited, studies on Celecoxib have shown its effectiveness in reducing tumor growth in animal models . The dosage effects of Celecoxib Carboxylic Acid in animal models need to be further explored.

Metabolic Pathways

Celecoxib Carboxylic Acid is involved in the metabolic pathways of Celecoxib. Celecoxib is extensively metabolized, initially through methyl-hydroxylation to hydroxy celecoxib, and then further rapid oxidation to Celecoxib Carboxylic Acid . This process involves the action of the CYP2C9 isoenzyme .

Transport and Distribution

Celecoxib, the parent compound, is known to be extensively protein-bound, primarily to plasma albumin . Specific information on the transport and distribution of Celecoxib Carboxylic Acid is currently limited.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide carboxylique de célécoxib implique généralement l’oxydation du célécoxib. Une méthode courante comprend l’utilisation du permanganate de tétrabutylammonium comme agent oxydant. La réaction est réalisée en milieu aqueux à des températures élevées, souvent en utilisant l’énergie micro-ondes pour accélérer le processus .

Méthodes de production industrielle : La production industrielle de l’acide carboxylique de célécoxib suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique la condensation du 4-hydrazineylbenzènesulfonamide avec une dicétone dans un solvant à reflux, suivie d’une cristallisation pour obtenir une matière régiorpure. Des réactions de bromination et d’hydrolyse ultérieures convertissent le célécoxib en son dérivé hydroxy, qui est ensuite rapidement oxydé pour former de l’acide carboxylique de célécoxib .

Analyse Des Réactions Chimiques

Types de réactions : L’acide carboxylique de célécoxib subit diverses réactions chimiques, notamment :

Oxydation : Conversion du célécoxib en acide carboxylique de célécoxib.

Réduction : Réduction potentielle du groupe acide carboxylique en alcool.

Substitution : Possibles réactions de substitution sur le cycle aromatique ou le groupe acide carboxylique.

Réactifs et conditions courantes :

Oxydation : Permanganate de tétrabutylammonium en milieu aqueux à des températures élevées.

Réduction : Agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Substitution aromatique électrophile utilisant des réactifs comme les halogènes ou les agents nitrants en conditions acides.

Produits principaux :

Oxydation : Acide carboxylique de célécoxib.

Réduction : Hydroxy célécoxib.

Substitution : Divers dérivés substitués de l’acide carboxylique de célécoxib.

4. Applications de la recherche scientifique

L’acide carboxylique de célécoxib a plusieurs applications de recherche scientifique, notamment :

Études pharmacocinétiques : Utilisé pour étudier le métabolisme et l’excrétion du célécoxib dans le corps humain.

Développement de médicaments : Sert de composé de référence dans le développement de nouveaux inhibiteurs de la COX-2.

Recherche biologique : Investigé pour ses propriétés anti-inflammatoires et anticancéreuses potentielles.

Applications industrielles : Utilisé dans la synthèse d’autres composés pharmaceutiques et comme intermédiaire dans les réactions chimiques

Comparaison Avec Des Composés Similaires

L’acide carboxylique de célécoxib peut être comparé à d’autres inhibiteurs de la COX-2 et à leurs métabolites, tels que :

- Acide carboxylique d’étoricoxib

- Acide carboxylique de rofécoxib

- Acide carboxylique de valdecoxib

Unicité : L’acide carboxylique de célécoxib est unique en raison de sa voie métabolique spécifique et de l’inhibition sélective de la COX-2 avec des effets minimes sur la COX-1. Cette sélectivité réduit le risque d’effets secondaires gastro-intestinaux généralement associés aux AINS non sélectifs .

En comprenant la synthèse, les réactions, les applications et les mécanismes détaillés de l’acide carboxylique de célécoxib, les chercheurs peuvent explorer plus avant son potentiel dans divers domaines scientifiques et industriels.

Propriétés

IUPAC Name |

4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-9-14(10-1-3-11(4-2-10)16(24)25)23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHNOVFEXONZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434744 | |

| Record name | Celecoxib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170571-01-4 | |

| Record name | 4-[1-[4-(Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170571-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celecoxib Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-(4-(AMINOSULFONYL)PHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQJ1364UKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Carboxycelecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

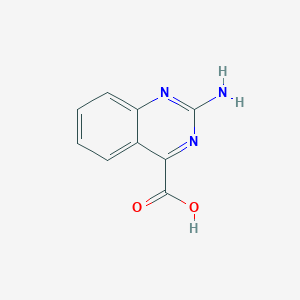

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do genetic polymorphisms of CYP2C9 affect celecoxib metabolism?

A1: Research suggests that genetic variations in the CYP2C9 enzyme, primarily responsible for metabolizing celecoxib into its carboxylic acid metabolite, can significantly influence the drug's pharmacokinetics. [] While the provided abstracts don't delve into specific polymorphisms, they highlight that individuals with certain CYP2C9 variants might experience altered celecoxib breakdown and elimination rates. This could lead to variations in drug efficacy and potential adverse effects depending on the individual's genetic makeup. Further research exploring these specific polymorphisms and their clinical implications is crucial for personalized medicine approaches.

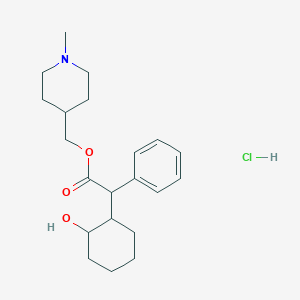

Q2: Why was deuterium-labeled celecoxib synthesized, and what advantages does it offer in research?

A2: The synthesis of deuterium-labeled celecoxib, as mentioned in one of the research papers [], likely serves as a tool for tracing the drug's metabolic pathway in various studies. Deuterium, a stable isotope of hydrogen, can be incorporated into drug molecules without significantly altering their chemical behavior. This allows researchers to track the labeled celecoxib and its metabolites with high sensitivity, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding celecoxib's metabolic fate is crucial for optimizing its therapeutic use and minimizing potential side effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide](/img/structure/B18315.png)

![(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate](/img/structure/B18342.png)